4-(4-fluoro-5-methyl-2-nitrophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
Overview
Description
4-(4-fluoro-5-methyl-2-nitrophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H21FN4O4 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
PET Tracers and Neuroimaging
4-(4-fluoro-5-methyl-2-nitrophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide and its analogs have been extensively researched for their potential as positron emission tomography (PET) tracers, particularly in neuroimaging. For instance, García et al. (2014) synthesized N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635. These compounds showed promising properties as PET tracers for serotonin 5-HT(1A) receptors, a target relevant in neuropsychiatric disorders (García et al., 2014).
Dopamine D3 Receptor Imaging
Another significant application is in the field of dopamine D3 receptor imaging. Gao et al. (2008) developed carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors. These compounds were prepared using O-[(11)C]methylation of their corresponding precursors and demonstrated potential for neuroimaging applications (Gao et al., 2008).
Antiviral and Antimicrobial Activities
Reddy et al. (2013) explored the antiviral and antimicrobial activities of new urea and thiourea derivatives of piperazine. They synthesized a series of 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides/carbothioamides with promising antiviral and antimicrobial properties (Reddy et al., 2013).
Biological Activity of Hybrid Molecules
Menteşe et al. (2013) conducted research on norfloxacin derivatives, including molecules derived from piperazine, to investigate their antimicrobial activities. Their findings indicated that these compounds exhibited excellent antimicrobial activities, highlighting the potential for developing new therapeutics (Menteşe et al., 2013).
Serotonin 1A Receptor Imaging in Alzheimer's Disease
Kepe et al. (2006) used a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This study highlights the relevance of such compounds in understanding neurological disorders (Kepe et al., 2006).
Properties
IUPAC Name |
4-(4-fluoro-5-methyl-2-nitrophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4/c1-13-11-17(18(24(26)27)12-16(13)20)22-7-9-23(10-8-22)19(25)21-14-3-5-15(28-2)6-4-14/h3-6,11-12H,7-10H2,1-2H3,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEQAZPVJRQFDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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